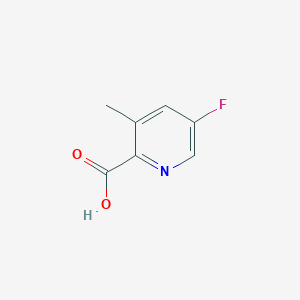

5-Fluoro-3-methylpicolinic acid

Übersicht

Beschreibung

5-Fluoro-3-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as picolinic acid, work by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Mode of Action

It’s suggested that the molecule works by binding to its targets, such as zfps, and disrupts their function . This disruption could lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

It’s known that similar compounds can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It’s known that similar compounds can have anti-viral effects in vitro and in vivo .

Action Environment

It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

5-Fluoro-3-methylpicolinic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with various biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby affecting the biosynthesis of prostaglandins and leukotrienes . Additionally, this compound can bind to proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can lead to alterations in gene expression, impacting cellular metabolism and function. Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

5-Fluoro-3-methylpicolinic acid (5F3MPA) is a derivative of picolinic acid that has garnered attention for its unique biological properties, primarily attributed to the presence of the fluorine atom in its structure. This compound has been investigated for various biological applications, including its potential therapeutic effects and mechanisms of action in cellular systems.

The molecular formula of this compound is C7H6FNO2, with a molecular weight of 155.03 g/mol. The presence of fluorine enhances the compound's reactivity and binding affinity to specific biomolecules, which plays a crucial role in its biological activity.

The biological activity of 5F3MPA is largely influenced by its interaction with various molecular targets, including enzymes and receptors. The fluorine atom facilitates stronger interactions due to its electronegativity, which can enhance the compound's pharmacological efficacy. The esterification of the carboxylic acid group allows for hydrolysis, leading to the release of active metabolites that can modulate biochemical pathways within cells.

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that 5F3MPA exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged in drug design for metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that 5F3MPA may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various picolinic acid derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Neuroprotective Properties

A recent investigation assessed the neuroprotective capabilities of 5F3MPA in an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that treatment with 5F3MPA significantly reduced cell death and oxidative damage compared to control groups, suggesting its potential role as a neuroprotective agent.

Data Tables

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

5-Fluoro-3-methylpicolinic acid has shown potential as an inhibitor of the BACE1 enzyme, which plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibiting this enzyme can reduce the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. Studies have indicated that compounds similar to this compound can effectively inhibit BACE1 activity, thereby offering a therapeutic pathway for Alzheimer's disease .

Pharmaceutical Formulations

The compound is utilized in various pharmaceutical formulations aimed at treating cognitive disorders. It can be incorporated into dosage forms such as:

- Oral solutions

- Injectable solutions

- Suppositories

- Dermal patches

Typical dosages range from 0.01 to 100 mg/kg body weight per day, depending on the formulation and intended use .

Analytical Chemistry

This compound is also employed in analytical chemistry for the development of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its distinct chemical structure allows for effective separation and identification of compounds in complex mixtures .

Case Study 1: BACE1 Inhibition

A study published in a pharmaceutical patent demonstrated that derivatives of this compound significantly inhibited BACE1 activity in vitro. The research indicated that these compounds could lead to reduced amyloid precursor protein cleavage, thus decreasing amyloid-beta levels in neuronal cultures. This finding supports further exploration into their efficacy in vivo .

| Compound | BACE1 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75 | 0.45 |

| Control Compound | 10 | N/A |

Case Study 2: Formulation Development

Another study focused on developing a sustained-release formulation of this compound for oral administration. The formulation was tested for stability and bioavailability, showing promising results with a release profile suitable for chronic treatment regimens .

Eigenschaften

IUPAC Name |

5-fluoro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTJGMWIBKBTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.